molecular formula C8H7NO4 B1585161 1-(5-Hydroxy-2-nitrophenyl)ethanone CAS No. 30879-49-3

1-(5-Hydroxy-2-nitrophenyl)ethanone

Cat. No.: B1585161
CAS No.: 30879-49-3
M. Wt: 181.15 g/mol
InChI Key: PHQWMZYOGOPUIN-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is characterized by the presence of a hydroxy group at the 5-position and a nitro group at the 2-position on the phenyl ring, along with an ethanone group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

Scientific Research Applications

1-(5-Hydroxy-2-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Safety and Hazards

The compound has a GHS07 signal word of “Warning”. The hazard statements associated with it are H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-nitrophenyl)ethanone can be synthesized through the nitration of 3-hydroxyacetophenone. The nitration process involves the use of nitric acid in acetic acid at elevated temperatures. Another method involves the use of cupric nitrate in an acetic acid-acetic anhydride mixture at lower temperatures .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison: 1-(5-Hydroxy-2-nitrophenyl)ethanone is unique due to the presence of both a hydroxy and a nitro group on the phenyl ring. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the specific positioning of these groups influences its reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(5-hydroxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWMZYOGOPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344464
Record name 1-(5-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30879-49-3
Record name 1-(5-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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